molecular formula C14H15BrN2O4 B1226560 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

Cat. No. B1226560
M. Wt: 355.18 g/mol
InChI Key: XTLSBBIUZFKKRN-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)-2-propenamide is a hydroxycinnamic acid.

Scientific Research Applications

Analogs and Structural Insights

  • Molecular Structures and Analog Studies : Compounds similar to (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide have been studied for their molecular structures. For instance, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, display similar molecular structures and crystal packing. These molecules are approximately planar and show significant hydrogen-bonding networks, which might be favorable for binding specific protein targets such as the ATP-binding pocket of the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Synthesis and Derivatives

  • New Synthesis Techniques : New methods for synthesizing similar compounds have been developed. For instance, a new synthesis of the COMT inhibitor, entacapone, was achieved under mild conditions. This research could potentially inform new synthetic pathways for related compounds (Harisha et al., 2015).

Biochemical Interactions

  • Inhibition of Bruton's Tyrosine Kinase : Analog compounds have been shown to inhibit Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell development. Understanding these interactions can provide insights into potential therapeutic applications of related compounds (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Potential Therapeutic Applications

  • Hepatoprotective Activities : Some phenolic amides related to (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide have demonstrated hepatoprotective activities. Such findings could suggest potential therapeutic applications of this compound in protecting liver cells from certain types of damage (Byun et al., 2010).

properties

Product Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

Molecular Formula

C14H15BrN2O4

Molecular Weight

355.18 g/mol

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C14H15BrN2O4/c1-20-4-3-17-14(19)10(8-16)5-9-6-11(15)13(18)12(7-9)21-2/h5-7,18H,3-4H2,1-2H3,(H,17,19)/b10-5-

InChI Key

XTLSBBIUZFKKRN-YHYXMXQVSA-N

Isomeric SMILES

COCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Br)O)OC)/C#N

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)O)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

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